molecular formula C10H14N2O2S B6263754 N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 1378601-41-2

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No. B6263754
CAS RN: 1378601-41-2
M. Wt: 226.3
InChI Key:
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, also known as tazobactam, is a β-lactamase inhibitor that has been used in combination with other antibiotics to treat bacterial infections. Tazobactam is a synthetic compound that acts as a competitive inhibitor of β-lactamases, which are enzymes that are produced by bacteria to break down β-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting the action of β-lactamases, tazobactam can help to protect other antibiotics from being inactivated, thus increasing their efficacy.

Scientific Research Applications

Drug Discovery

The thiazole ring, a core structure in N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, is known for its significance in medicinal chemistry. Thiazoles are present in numerous drugs due to their stability and ability to engage in hydrogen bonding . This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Organic Synthesis

Thiazole derivatives are often used as intermediates in organic synthesis. The acetyl group in the compound can act as a directing group for further functionalization, making it a valuable building block for complex organic molecules .

Polymer Chemistry

In polymer chemistry, thiazole-containing compounds can be utilized to introduce heterocyclic units into polymers, potentially altering their physical properties, such as thermal stability and electronic characteristics .

Supramolecular Chemistry

The unique structural motif of thiazoles can be exploited in supramolecular chemistry. Their ability to form stable complexes with metals and other organic molecules makes them suitable for creating novel supramolecular assemblies .

Bioconjugation

The compound’s reactive sites make it a candidate for bioconjugation applications. It can be used to link biomolecules to various substrates or to each other, which is crucial in the development of targeted drug delivery systems .

Chemical Biology

In chemical biology, the thiazole moiety can be used to modulate biological systems. It may interact with enzymes or receptors, influencing biochemical pathways and providing insights into the functioning of biological systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves the condensation of 4-acetyl-2-aminothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-acetyl-2-aminothiazole", "2,2-dimethylpropanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-acetyl-2-aminothiazole in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add 2,2-dimethylpropanoyl chloride to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide as a white solid." ] }

CAS RN

1378601-41-2

Product Name

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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